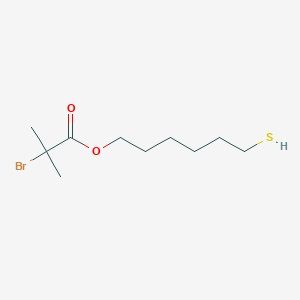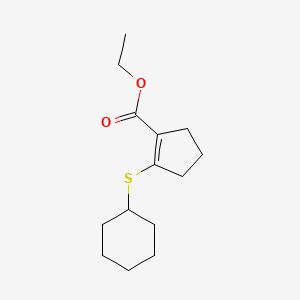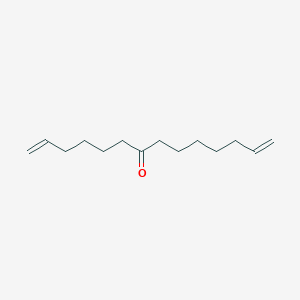![molecular formula C25H32Si B12525784 Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane CAS No. 656824-67-8](/img/structure/B12525784.png)
Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a triethyl group, a 4-methylphenyl group, and a naphthalen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane typically involves the reaction of triethylsilane with appropriate aryl halides under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where triethylsilane reacts with 1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may include techniques such as distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can participate in reduction reactions, often involving hydrosilanes.
Substitution: The aryl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Triethylsilane itself can act as a reducing agent in the presence of catalysts like palladium or platinum.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced aryl silanes.
Substitution: Halogenated or nitrated aryl silanes.
Scientific Research Applications
Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a component in the development of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in diverse chemical reactions. The aryl groups contribute to the compound’s reactivity and stability, enabling it to act as a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler organosilicon compound with similar reducing properties.
Phenylsilane: Contains a phenyl group instead of the more complex aryl groups in Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane.
Naphthylsilane: Features a naphthyl group, similar to the naphthalen-2-yl group in the target compound.
Uniqueness
This compound is unique due to the combination of its triethylsilane backbone with both 4-methylphenyl and naphthalen-2-yl groups. This structural complexity imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
656824-67-8 |
|---|---|
Molecular Formula |
C25H32Si |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
triethyl-[1-(4-methylphenyl)-2-naphthalen-2-ylethyl]silane |
InChI |
InChI=1S/C25H32Si/c1-5-26(6-2,7-3)25(23-15-12-20(4)13-16-23)19-21-14-17-22-10-8-9-11-24(22)18-21/h8-18,25H,5-7,19H2,1-4H3 |
InChI Key |
SDCFCPMWKFMSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(CC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one](/img/structure/B12525713.png)
![Benzene, [(1-azido-2-propynyl)sulfonyl]-](/img/structure/B12525724.png)



![6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B12525748.png)

![3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B12525756.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B12525759.png)
![7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)-](/img/structure/B12525769.png)
![N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine](/img/structure/B12525779.png)
![1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione](/img/structure/B12525802.png)
![Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12525807.png)
